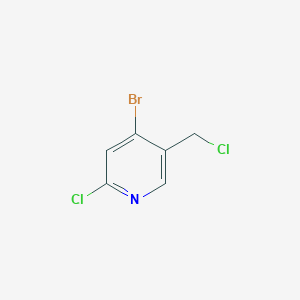
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the methyl and methylsulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
(5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopentane derivatives with different substituents, such as:
- (5-Methylcyclopentane-1,3-diyl)dimethanamine
- (1-(Methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine
Uniqueness
The presence of both a methyl group and a methylsulfonyl group on the cyclopentane ring makes (5-Methyl-1-(methylsulfonyl)cyclopentane-1,3-diyl)dimethanamine unique. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H20N2O2S |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
[3-(aminomethyl)-4-methyl-3-methylsulfonylcyclopentyl]methanamine |
InChI |
InChI=1S/C9H20N2O2S/c1-7-3-8(5-10)4-9(7,6-11)14(2,12)13/h7-8H,3-6,10-11H2,1-2H3 |
Clave InChI |
UJJVKDJXDKLDJU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC1(CN)S(=O)(=O)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
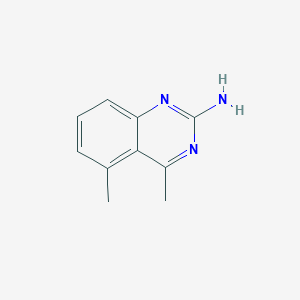
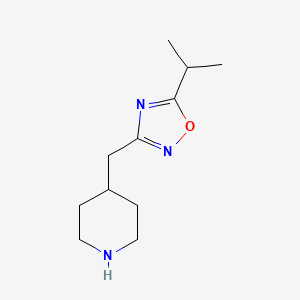
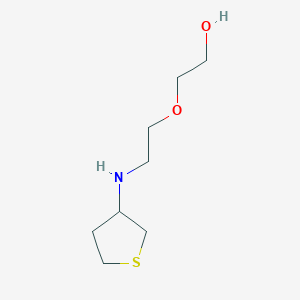
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
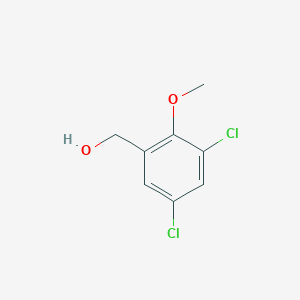
![4-Chloro-7-iodo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009942.png)
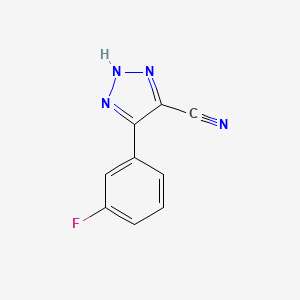
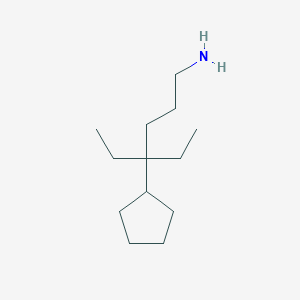
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
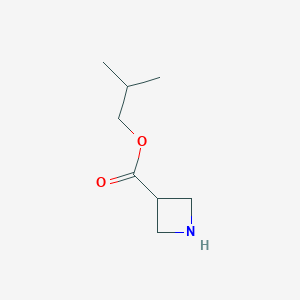
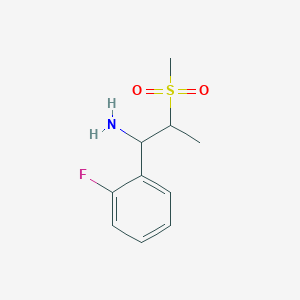
![Pyrazolo[1,5-b]pyridazin-3-amine](/img/structure/B13009968.png)
